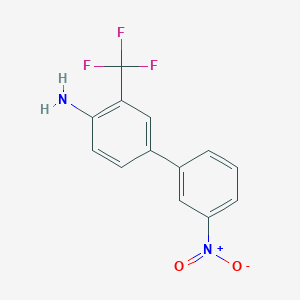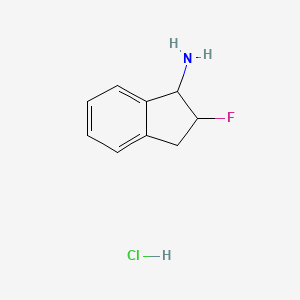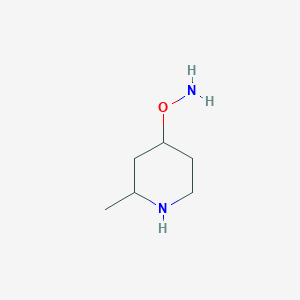
3-Ethyl-5-(4-nitrophenyl)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-(4-nitrophenyl)-1,2-oxazole is a heterocyclic compound characterized by the presence of an oxazole ring substituted with an ethyl group at the 3-position and a nitrophenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(4-nitrophenyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzoyl chloride with ethylamine to form an intermediate, which is then cyclized using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-(4-nitrophenyl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Cycloaddition: The oxazole ring can participate in cycloaddition reactions with dienophiles to form larger heterocyclic systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Cycloaddition: Dienes or dienophiles, typically under thermal or photochemical conditions.
Major Products
Reduction: 3-Ethyl-5-(4-aminophenyl)-1,2-oxazole.
Substitution: Various 3-alkyl or 3-aryl-5-(4-nitrophenyl)-1,2-oxazole derivatives.
Cycloaddition: Larger heterocyclic compounds with potential biological activity.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(4-nitrophenyl)-1,2-oxazole in biological systems involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the oxazole ring can interact with nucleic acids and proteins, potentially disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-5-(4-aminophenyl)-1,2-oxazole: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
3-Methyl-5-(4-nitrophenyl)-1,2-oxazole: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
5-(4-Nitrophenyl)-1,2-oxazole:
Uniqueness
3-Ethyl-5-(4-nitrophenyl)-1,2-oxazole is unique due to the combination of the ethyl and nitrophenyl substituents on the oxazole ring. This specific substitution pattern imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
3-ethyl-5-(4-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C11H10N2O3/c1-2-9-7-11(16-12-9)8-3-5-10(6-4-8)13(14)15/h3-7H,2H2,1H3 |
InChI Key |
MMEYXXAQHURLEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13232749.png)

![2-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13232762.png)



![4-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B13232774.png)



![3-{3-Azabicyclo[3.2.0]heptan-6-yl}benzonitrile](/img/structure/B13232820.png)
![5-[(Diethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13232822.png)
![5-[(Methylamino)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B13232823.png)

